molecular formula C11H21O7PS B13822220 diethyl 2-diethoxyphosphorylsulfanylpropanedioate CAS No. 19594-37-7

diethyl 2-diethoxyphosphorylsulfanylpropanedioate

Cat. No.: B13822220
CAS No.: 19594-37-7
M. Wt: 328.32 g/mol
InChI Key: MGEGZTZZXITGDL-UHFFFAOYSA-N
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Description

Diethyl 2-diethoxyphosphorylsulfanylpropanedioate is an organic compound with the molecular formula C11H21O7PS It is a derivative of malonic acid, where the hydrogen atoms on the methylene group are replaced by diethoxyphosphoryl and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-diethoxyphosphorylsulfanylpropanedioate typically involves the reaction of diethyl malonate with diethoxyphosphoryl chloride and a sulfanylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-diethoxyphosphorylsulfanylpropanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phosphine oxides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-diethoxyphosphorylsulfanylpropanedioate has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-diethoxyphosphorylsulfanylpropanedioate involves its interaction with specific molecular targets. The phosphoryl and sulfanyl groups can form strong interactions with enzymes and other proteins, modulating their activity. The compound can also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler derivative of malonic acid without the phosphoryl and sulfanyl groups.

    Dimethyl malonate: Similar to diethyl malonate but with methyl groups instead of ethyl groups.

    Diethyl phosphonate: Contains a phosphonate group but lacks the sulfanyl group.

Uniqueness

Diethyl 2-diethoxyphosphorylsulfanylpropanedioate is unique due to the presence of both diethoxyphosphoryl and sulfanyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

diethyl 2-diethoxyphosphorylsulfanylpropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21O7PS/c1-5-15-10(12)9(11(13)16-6-2)20-19(14,17-7-3)18-8-4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEGZTZZXITGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)SP(=O)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21O7PS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173256
Record name Malonic acid, mercapto-, S-ester with O,O-diethylphosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19594-37-7
Record name Malonic acid, mercapto-, S-ester with O,O-diethylphosphorothioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019594377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malonic acid, mercapto-, S-ester with O,O-diethylphosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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